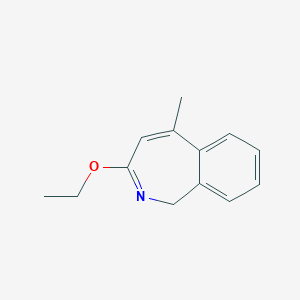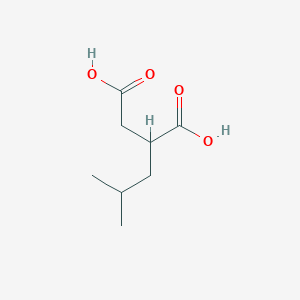
2-(2-Methylpropyl)butandisäure
Übersicht
Beschreibung
- Die Disäure-Verunreinigung entsteht durch den Abbau- oder Syntheseprozess von Pregabalin.
Pregabalin-Disäure-Verunreinigung: (CAS-Nummer: 5702-99-8) ist eine potenzielle Verunreinigung, die in kommerziellen Präparaten von gefunden wird.
Herstellungsmethoden
Synthesewege: Der genaue Syntheseweg zur Herstellung der Pregabalin-Disäure-Verunreinigung ist nicht allgemein dokumentiert. Er beinhaltet wahrscheinlich chemische Umwandlungen von Pregabalin oder seinen Zwischenprodukten.
Industrielle Produktion: Informationen über Produktionsmethoden im industriellen Maßstab speziell für die Disäure-Verunreinigung sind rar. Sie ist typischerweise als Verunreinigung in Pregabalin-Formulierungen vorhanden.
Wissenschaftliche Forschungsanwendungen
Chemie: Forscher untersuchen die Bildung und Stabilität der Verunreinigung, um die Qualität von Pregabalin-Formulierungen zu gewährleisten.
Biologie: Ihr Einfluss auf biologische Systeme, den Stoffwechsel und die potenzielle Toxizität sind Bereiche von Interesse.
Medizin: Das Verständnis ihrer Auswirkungen auf die Wirksamkeit und Sicherheit von Medikamenten.
Industrie: Qualitätskontrolle während der Pregabalin-Herstellung.
Wirkmechanismus
- Pregabalin übt seine Wirkungen hauptsächlich durch Bindung an die α2δ-Untereinheiten von spannungsgesteuerten Calciumkanälen im zentralen Nervensystem aus.
- Diese Interaktion reduziert den Calcium-Einstrom, was zu einer verminderten Neurotransmitterfreisetzung und einer Dämpfung der neuronalen Erregbarkeit führt.
- Die Disäure-Verunreinigung hat keinen spezifischen Wirkmechanismus, kann aber das Gesamtpharmakologieprofil von Pregabalin beeinflussen.
Vorbereitungsmethoden
Synthetic Routes: The exact synthetic route for producing pregabalin diacid impurity is not widely documented. it likely involves chemical transformations of pregabalin or its intermediates.
Industrial Production: Information on industrial-scale production methods specifically for the diacid impurity is scarce. It is typically present as an impurity in pregabalin formulations.
Analyse Chemischer Reaktionen
Reaktionen: Die Pregabalin-Disäure-Verunreinigung kann verschiedene Reaktionen eingehen, einschließlich Hydrolyse, Oxidation oder anderen Abbauwegen.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Hauptprodukte, die aus dem Abbau von Pregabalin entstehen, umfassen die Disäure-Verunreinigung selbst.
Wirkmechanismus
- Pregabalin primarily exerts its effects by binding to the α2δ subunits of voltage-gated calcium channels in the central nervous system.
- This interaction reduces calcium influx, leading to decreased neurotransmitter release and dampening neuronal excitability.
- The diacid impurity does not have a specific mechanism but may influence pregabalin’s overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Verunreinigungen oder Abbauprodukte, die mit Pregabalin in Zusammenhang stehen.
Eindeutigkeit: Die Eindeutigkeit der Pregabalin-Disäure-Verunreinigung liegt in ihrer spezifischen chemischen Struktur und ihrer Rolle als Verunreinigung in Pregabalin-Formulierungen.
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYZBBVETVKTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347204 | |
| Record name | 2-Isobutylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5702-99-8 | |
| Record name | 2-Isobutylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isobutylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropyl)butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOBUTYLSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4R6G7BKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the discovery of 2-(2-methylpropyl)butanedioic acid derivatives in Dactylorhiza hatagirea?
A1: The study by [] investigated the chemical constituents of Dactylorhiza hatagirea, a plant used in traditional Nepalese medicine known as Panch Aunle. Researchers successfully isolated five novel compounds named dactylorhins A, B, C, D, and E. These compounds are esters of 2-(2-methylpropyl)butanedioic acid with varying degrees of glycosylation and esterification with 4-β-D-glucopyranosyloxybenzyl alcohol []. This finding is significant for several reasons:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
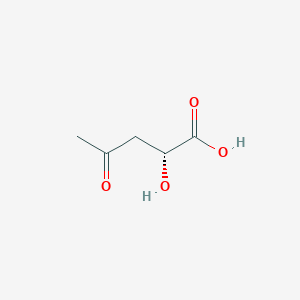
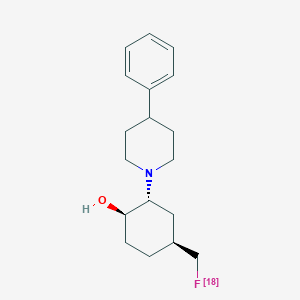
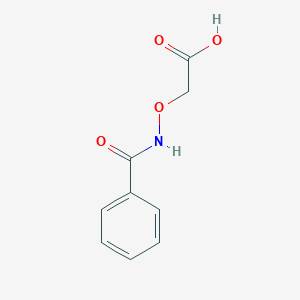
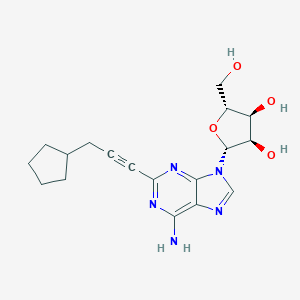
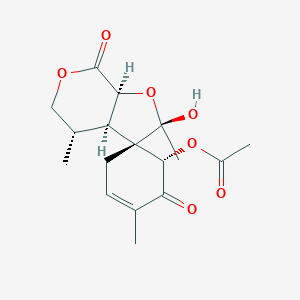
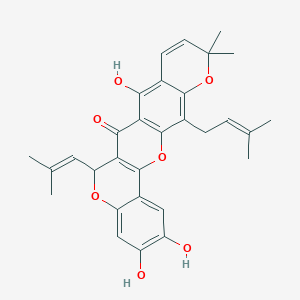
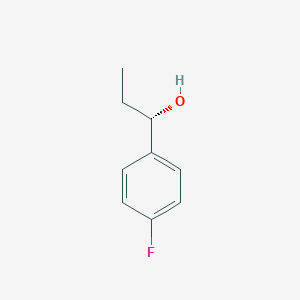


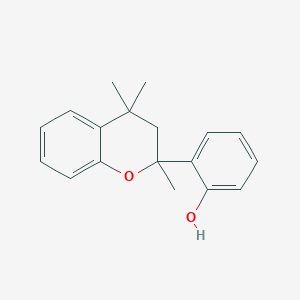
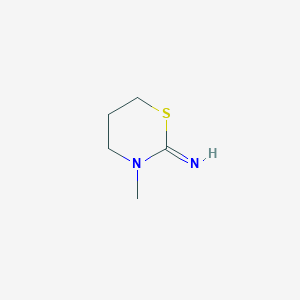

![4H-Benzo[def]carbazole](/img/structure/B125713.png)
